
Methyl 3-(trifluoromethyl)-pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique physicochemical properties . They are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
Trifluoromethylated compounds typically contain a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group. This group can significantly influence the chemical behavior of the compound .Chemical Reactions Analysis
The chemical reactions of trifluoromethylated compounds can be quite diverse, depending on their structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
Trifluoromethylated compounds often exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties can include increased lipophilicity, enhanced metabolic stability, and altered pKa values .Scientific Research Applications
Pharmaceuticals
Trifluoromethyl groups are prominent in pharmaceuticals due to their ability to enhance the biological activity of molecules. They can be found in various drugs, including CGRP receptor antagonists used for migraine relief. The presence of a trifluoromethyl group in a compound like “Methyl 3-(trifluoromethyl)-pyrrolidine-3-carboxylate” could potentially improve its pharmacokinetic properties, making it a valuable target for drug synthesis and development .
Agrochemicals
The trifluoromethyl group is also significant in agrochemicals. Compounds with this group have been used to create derivatives that protect crops from pests. The incorporation of “Methyl 3-(trifluoromethyl)-pyrrolidine-3-carboxylate” into agrochemical formulations could lead to the development of new pesticides or herbicides with enhanced efficacy .
Chemical Synthesis
In chemical synthesis, trifluoromethylated compounds participate in reactions such as the Horner-Wadsworth-Emmons reaction, which is used to form carbon-carbon double bonds. “Methyl 3-(trifluoromethyl)-pyrrolidine-3-carboxylate” could serve as a reagent or intermediate in synthetic organic chemistry, contributing to the synthesis of complex molecules .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-13-5(12)6(7(8,9)10)2-3-11-4-6/h11H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNIMTYVLOJXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1375092.png)
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1375093.png)
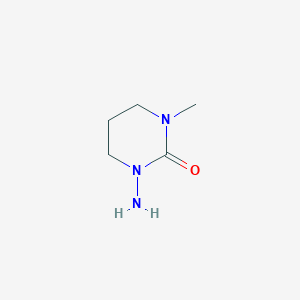
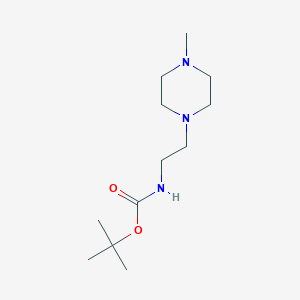
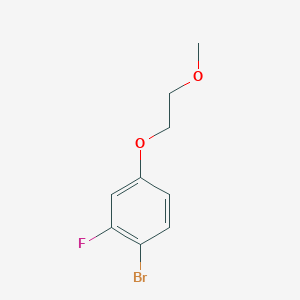
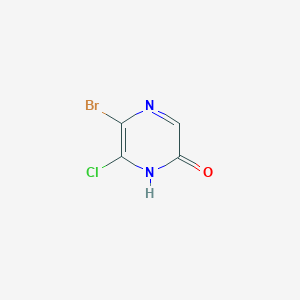

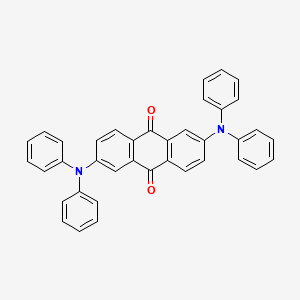
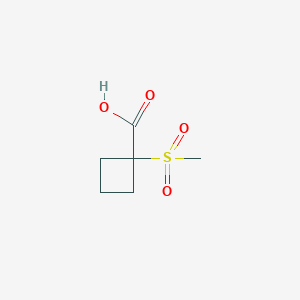
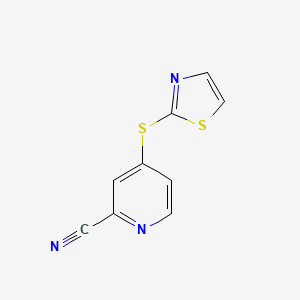

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)
